Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C₇H₁₂O₂S This compound features a cyclopropane ring substituted with an ethyl ester group and a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and thiolation reactions. One common method includes the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent introduction of the sulfanylmethyl group can be achieved through nucleophilic substitution reactions using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient separation techniques to purify the final product. The choice of catalysts and reagents is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:
Ethyl cyclopropane-1-carboxylate: Lacks the sulfanylmethyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Cyclopropane-1,1-dicarboxylate derivatives:
This compound is unique due to the presence of both the sulfanylmethyl and ethyl ester groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-2-9-6(8)7(5-10)3-4-7/h10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLFMQCRHFYLJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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